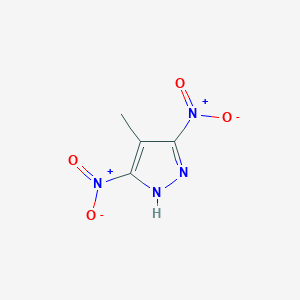
4-methyl-3,5-dinitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-3,5-dinitro-1H-pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves nucleophilic reactions . For instance, one method involves the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The molecular formula is C4H4N4O4 .Chemical Reactions Analysis
The chemical reactions involving “this compound” often involve nucleophilic substitutions . For example, the reaction of 4-chloro-3,5-dinitropyrazole with DMF produces N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine .Applications De Recherche Scientifique
Reactivity and Nucleophilic Substitution
4-methyl-3,5-dinitro-1H-pyrazole demonstrates significant potential in nucleophilic substitution reactions. Research has shown that derivatives of this compound, such as 3,5-dinitro-4-(phenylsulfonyl)pyrazole, can undergo nucleophilic substitution with various agents like thiophenol, resulting in the formation of new pyrazole derivatives. This reactivity opens avenues for synthesizing diverse pyrazole-based compounds with potential applications in various fields (Vatsadze et al., 2012).
Synthesis of Energetic Materials
This compound is a key precursor in synthesizing energetic materials. Its derivatives have been explored for their potential in creating high-energy compounds, which could be significant in developing new explosives and propellants with properties surpassing traditional materials like TNT. The focus on low-sensitivity, high-energy materials indicates a promising future for this compound derivatives in the field of energetic materials (Jun-lin, 2014).
Thermal Stability and Decomposition
The thermal behavior of this compound derivatives is crucial in determining their stability and safety. Studies have shown that these compounds exhibit complex thermal decomposition behaviors, providing insights into their stability and safety profiles. Understanding these thermal properties is essential for their application in areas like energetic materials and pharmaceuticals (Wang et al., 2012).
High-Performance Energetic Derivatives
Energetic derivatives of this compound are being synthesized and characterized for their potential as high-performance materials. These derivatives exhibit promising detonation parameters and sensitivities, making them suitable for applications in explosives and propellants. Their synthesis involves complex chemical reactions, underscoring the versatility of this compound as a precursor for advanced energetic materials (Benz et al., 2020).
Safety and Hazards
Orientations Futures
The development of high-performance energetic materials has received increasing attention, and “4-methyl-3,5-dinitro-1H-pyrazole” and its derivatives are seen as promising in this regard . The goal is to develop new substitutes to replace traditional explosives with advanced melt-castable explosives .
Propriétés
IUPAC Name |
4-methyl-3,5-dinitro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-2-3(7(9)10)5-6-4(2)8(11)12/h1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTRRSGZDBAWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
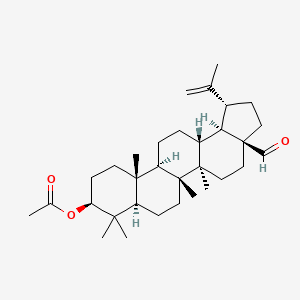
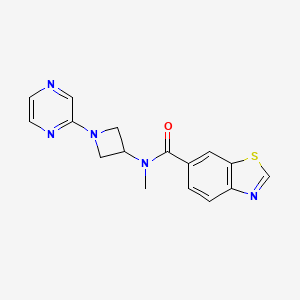

![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)
![3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2871738.png)


![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)
![4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2871742.png)
![5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2871745.png)
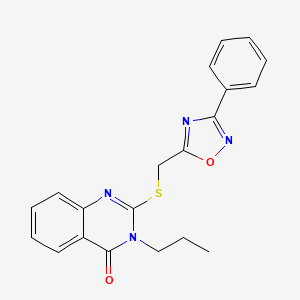
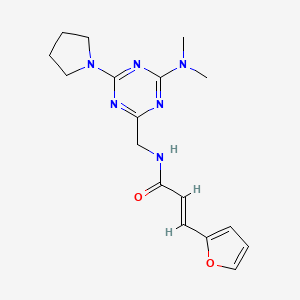
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)

